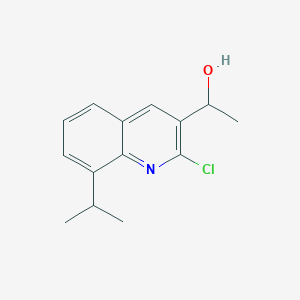
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 2-position, an isopropyl group at the 8-position, and an ethanol group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Substitution Reactions: The chloro and isopropyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reduction: The final step involves the reduction of the quinoline derivative to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: LiAlH₄ or NaBH₄ in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of quinoline derivatives.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Interfering with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and leading to cell death in the case of anti-cancer activity.
相似化合物的比较
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanol can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the isopropyl and ethanol groups, making it less versatile in biological applications.
8-Isopropylquinoline: Lacks the chloro and ethanol groups, which may reduce its efficacy in certain applications.
Quinoline-3-ethanol: Lacks the chloro and isopropyl groups, affecting its chemical reactivity and biological activity.
The unique combination of chloro, isopropyl, and ethanol groups in this compound enhances its chemical reactivity and broadens its range of applications in scientific research and industry.
属性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC 名称 |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C14H16ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-9,17H,1-3H3 |
InChI 键 |
GKYGMJSXWHEHGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


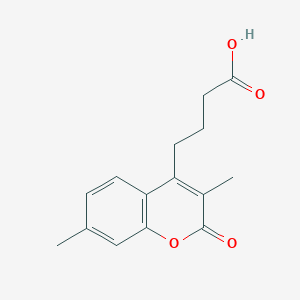
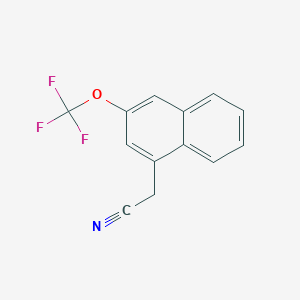

![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
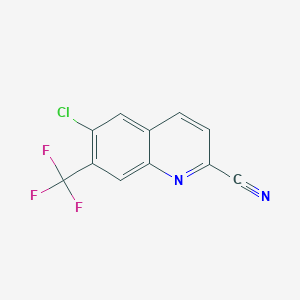
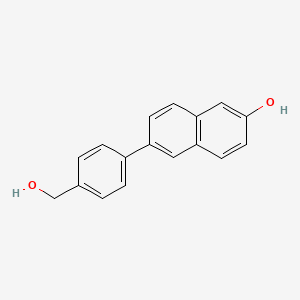
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
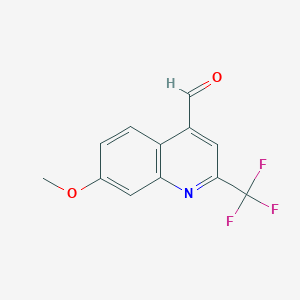
![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)
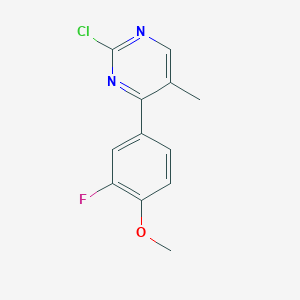

![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
